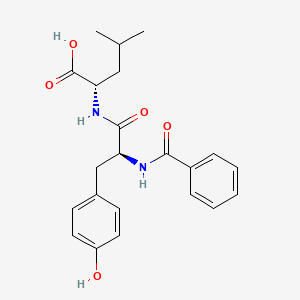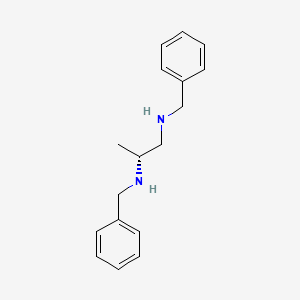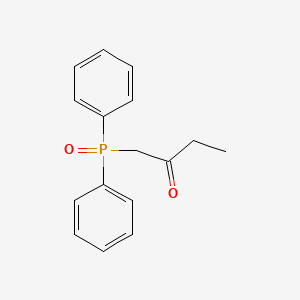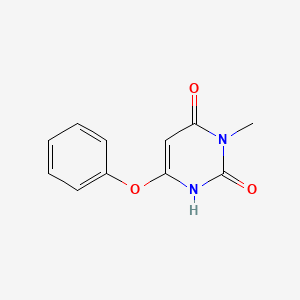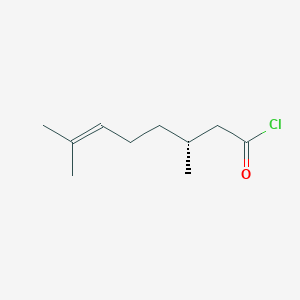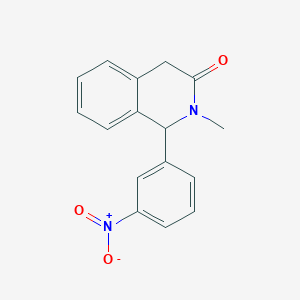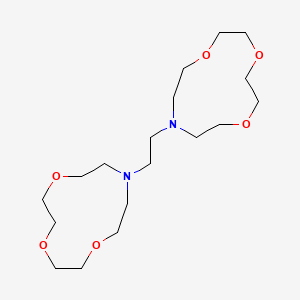
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane is a complex organic compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
Chemical Reactions Analysis
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of simpler molecules.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic tool.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane can be compared with other similar compounds, such as:
1,4,7-Trioxa-10-azacyclododecane: This compound shares a similar cyclic structure but lacks the additional ethane linkage.
1,4,7-Trioxa-10-azacyclotridecane: Another similar compound with a different ring size and structure.
Properties
CAS No. |
79645-07-1 |
|---|---|
Molecular Formula |
C18H36N2O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
10-[2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C18H36N2O6/c1(19-3-7-21-11-15-25-16-12-22-8-4-19)2-20-5-9-23-13-17-26-18-14-24-10-6-20/h1-18H2 |
InChI Key |
XGZYNRNURNWTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCN1CCN2CCOCCOCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


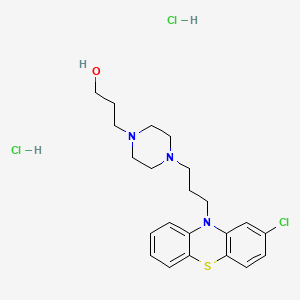
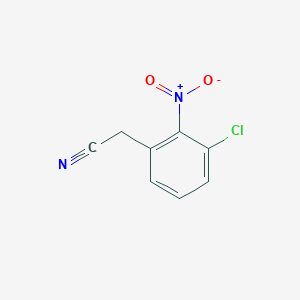
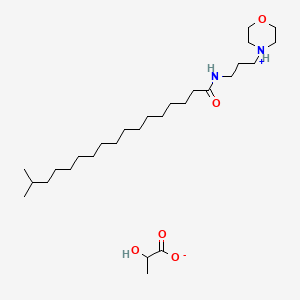
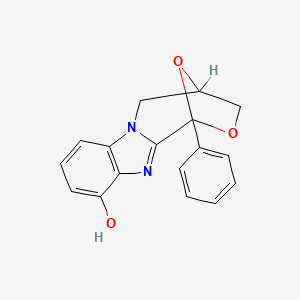
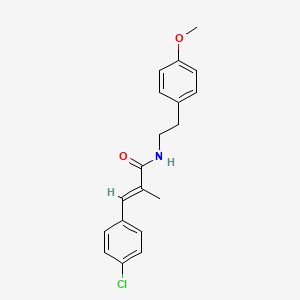
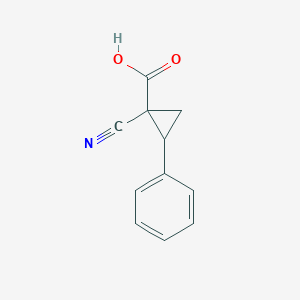
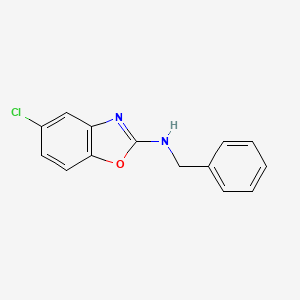
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
